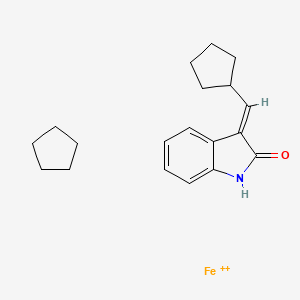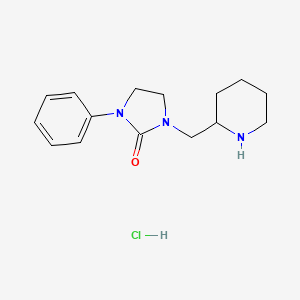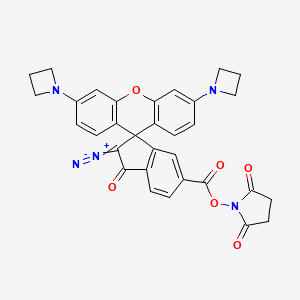
PA ジェーニア・フルオア? 549, SE
説明
PA-JF549-Nhs, also known as PA Janelia Fluor 549, SE, is a bright photoactivatable fluorophore . It is a derivative of JF549,SE (JF549,NHS), which is a fluorescent dye .
Synthesis Analysis
PA-JF549-Nhs is a photoactivatable fluorophore of JF549,SE (JF549,NHS). The photochemical quantum yield of uncaging is 2.2%, and this yield improves upon protein conjugation .Molecular Structure Analysis
The chemical name of PA-JF549-Nhs is 2,5-Dioxo-1-pyrrolidinyl 3’,6’-di-1-azetidinyl-2-diazo-2,3-dihydro-3-oxospiro [1 H -indene-1,9’- [9 H ]xanthene]-6-carboxylate . Its molecular weight is 575.57, and its formula is C 32 H 25 N 5 O 6 .Chemical Reactions Analysis
PA-JF549-Nhs is non-fluorescent until activated at 365 nm. The photochemical quantum yield of uncaging is 2.2%, and this yield improves upon protein conjugation .Physical and Chemical Properties Analysis
PA-JF549-Nhs has an absorption maximum (λab (max)) of 549 nm and an emission maximum (λem (max)) of 571 nm . It is supplied as an NHS ester for coupling to primary amine groups .科学的研究の応用
PA ジェーニア・フルオア® 549, SE: 科学研究用途の包括的な分析: PA ジェーニア・フルオア® 549, SEは、PA-JF549-Nhsとしても知られており、1級アミン標識に用いられるNHSエステル反応性基を持つ黄色の光活性化色素です。その特性により、さまざまな科学研究用途に適しています。以下は、6つのユニークな用途に焦点を当てた詳細なセクションです。
超解像顕微鏡(SRM)
PA ジェーニア・フルオア® 549, SEは、dSTORMやSTEDなどのSRM技術で広く使用されています。これらの高度な顕微鏡法により、科学者は光回折限界を超えてナノスケールで構造を可視化することができます。 この色素の光活性化特性により、蛍光の正確な空間制御が可能になり、SRMに最適です .
単一分子追跡
単一分子追跡では、研究者は細胞内の個々の分子の動きと相互作用を監視することができます。 PA ジェーニア・フルオア® 549, SEの明るい蛍光と光活性化機能は、リアルタイムでの分子の追跡を容易にし、分子ダイナミクスに関する洞察を提供します .
ライブセルイメージング
この化合物は、細胞透過性と生理学的条件下での安定性があるため、ライブセルイメージングに適しています。 研究者は、細胞の生存能力を損なうことなく、生きている細胞内の細胞成分やプロセスを標識して可視化することができます .
フローサイトメトリー
フローサイトメトリーは、少なくとも1本のレーザーを通過する際に、流体中の粒子の物理的および化学的特性を分析するために使用される技術です。 PA ジェーニア・フルオア® 549, SEは、細胞または成分を標識して分析するために使用でき、細胞集団に関する高解像度データを提供します<a aria-label="2: Janelia Fluor® 549, SE (CAS 1811539-32-8)" data-citationid="28aead1d-5fcd-f6dd-62c1-92cdf99e352e-38" h="ID=SERP,5015.1" href="https
作用機序
PA Janelia Fluor 549, SE, also known as PA-JF549-Nhs, is a yellow photoactivatable fluorescent dye . This compound has a wide range of applications in the field of biological imaging, particularly in super-resolution microscopy (SRM), single molecule tracking, and live cell imaging .
Target of Action
The primary targets of PA Janelia Fluor 549, SE are primary amines . The compound is supplied with an N-hydroxysuccinimide (NHS) ester reactive group, which allows it to label these primary amines .
Mode of Action
PA Janelia Fluor 549, SE interacts with its targets through a process known as photoactivation . Initially, the compound is non-fluorescent. When it is exposed to light at a wavelength of 365 nm, it becomes activated and starts to fluoresce .
Pharmacokinetics
The compound is soluble in dmso up to a concentration of 576 mg/mL , which may influence its bioavailability.
Result of Action
The activation of PA Janelia Fluor 549, SE results in the emission of light with a wavelength of 570 - 573 nm . This fluorescence allows the visualization of the labeled primary amines, thereby enabling the study of various biological processes at a molecular and cellular level .
Action Environment
The action of PA Janelia Fluor 549, SE can be influenced by various environmental factors. For instance, the compound’s photoactivation is dependent on the presence of light at a specific wavelength . Additionally, the compound’s fluorescence can be affected by the local environment, such as the presence of other fluorescent compounds .
将来の方向性
PA-JF549-Nhs is suitable for single molecule tracking and super-resolution microscopy in live cells, specifically live cell sptPALM and fixed cell PALM . It can be multiplexed with PA Janelia Fluor ® 646, SE to perform two-color sptPALM in live cells with activation at 405 nm .
Relevant Papers PA-JF549-Nhs has been cited in 8 publications . These papers likely provide more detailed information about its synthesis, properties, and applications.
生化学分析
Biochemical Properties
PA Janelia Fluor 549, SE is supplied with an NHS ester reactive group for the labeling of primary amines . This allows it to interact with various biomolecules, including enzymes and proteins, through the formation of covalent bonds. The nature of these interactions is primarily biochemical, involving the transfer of the fluorescent label to the target molecule .
Cellular Effects
PA Janelia Fluor 549, SE is suitable for live and fixed cell imaging . It can influence cell function by providing a means to visualize and track specific molecules within the cell. This can impact cell signaling pathways, gene expression, and cellular metabolism by allowing researchers to observe these processes in real-time .
Molecular Mechanism
The mechanism of action of PA Janelia Fluor 549, SE involves its photoactivatable nature. It is non-fluorescent until activated at 365 nm . Upon activation, it emits fluorescence that can be detected, allowing the labeled molecule to be visualized . This can result in changes in gene expression if the labeled molecule is a transcription factor, or enzyme inhibition or activation if the labeled molecule is an enzyme .
Temporal Effects in Laboratory Settings
The effects of PA Janelia Fluor 549, SE can change over time in laboratory settings. Its photochemical quantum yield of uncaging is 2.2%, with improved yield upon protein conjugation . This suggests that the product’s stability and long-term effects on cellular function may depend on the specific experimental conditions, including the degree of protein conjugation .
Metabolic Pathways
PA Janelia Fluor 549, SE is involved in the metabolic pathway of fluorescence generation. It interacts with light of a specific wavelength (365 nm) to become fluorescent . Specific enzymes or cofactors that it interacts with in this process are not mentioned in the current literature.
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3',6'-bis(azetidin-1-yl)-2-diazo-1-oxospiro[indene-3,9'-xanthene]-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25N5O6/c33-34-30-29(40)21-6-3-18(31(41)43-37-27(38)9-10-28(37)39)15-24(21)32(30)22-7-4-19(35-11-1-12-35)16-25(22)42-26-17-20(5-8-23(26)32)36-13-2-14-36/h3-8,15-17H,1-2,9-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZWRNGNJDEPEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)N6CCC6)C7=C(C=CC(=C7)C(=O)ON8C(=O)CCC8=O)C(=O)C4=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401101675 | |
| Record name | Spiro[1H-indene-1,9′-[9H]xanthene]-6-carboxylic acid, 3′,6′-bis(1-azetidinyl)-2-diazo-2,3-dihydro-3-oxo-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401101675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
575.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1811539-42-0 | |
| Record name | Spiro[1H-indene-1,9′-[9H]xanthene]-6-carboxylic acid, 3′,6′-bis(1-azetidinyl)-2-diazo-2,3-dihydro-3-oxo-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1811539-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro[1H-indene-1,9′-[9H]xanthene]-6-carboxylic acid, 3′,6′-bis(1-azetidinyl)-2-diazo-2,3-dihydro-3-oxo-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401101675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


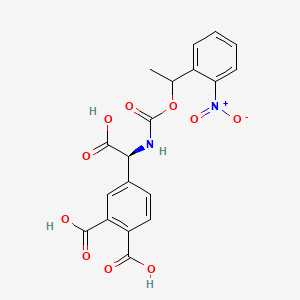
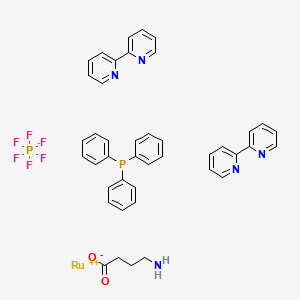
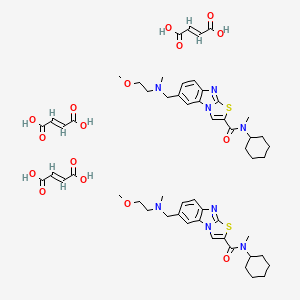
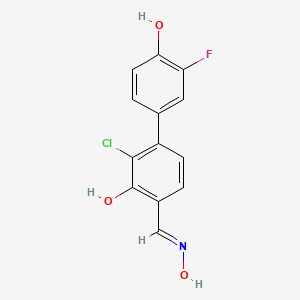
![3-[2-[4-(3,4-dimethylphenyl)piperazin-1-yl]ethyl]-2,3-dihydroisoindol-1-one;dihydrochloride](/img/structure/B560265.png)

![Adenosine, 5'-[hydrogen (phosphonomethyl)phosphonate], sodium salt](/img/structure/B560268.png)

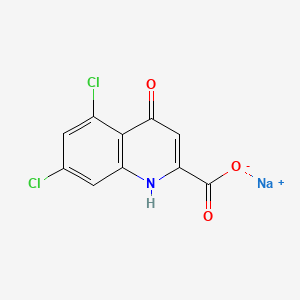

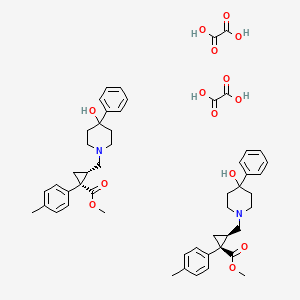
![6-(2-aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;2,2,2-trifluoroacetic acid](/img/structure/B560278.png)
